molecular formula C21H23NO2 B8729177 ethyl 2,3-dimethyl-1-(2-phenylethyl)-1H-indole-5-carboxylate

ethyl 2,3-dimethyl-1-(2-phenylethyl)-1H-indole-5-carboxylate

Cat. No.: B8729177
M. Wt: 321.4 g/mol
InChI Key: QAGUAOKIDMLKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dimethyl-1-(2-phenylethyl)-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C21H23NO2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 2,3-dimethyl-1-(2-phenylethyl)indole-5-carboxylate

InChI

InChI=1S/C21H23NO2/c1-4-24-21(23)18-10-11-20-19(14-18)15(2)16(3)22(20)13-12-17-8-6-5-7-9-17/h5-11,14H,4,12-13H2,1-3H3

InChI Key

QAGUAOKIDMLKEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=C2C)C)CCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CP1CCC(=CC#N)C1(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 211 mg portion of ethyl 2,3-dimethyl-1H-indole-5-carboxylate was dissolved in 10 ml of toluene, and 0.232 ml of 2-phenylethanol and 224 mg of cyanomethylene trimethylphospholan were added at room temperature, followed by stirring at 100° C. for 17 hours. After evaporation of the solvent under a reduced pressure, the residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:49 to 1:9) to obtain 107 mg of ethyl 2,3-dimethyl-1-(2-phenylethyl)-1H-indole-5-carboxylate as a colorless oily material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.232 mL
Type
reactant
Reaction Step Two
Name
cyanomethylene trimethylphospholan
Quantity
224 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.